2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline
Brand Name: Vulcanchem
CAS No.: 2640822-98-4
VCID: VC11862070
InChI: InChI=1S/C22H24N8/c1-15-14-16(2)30(27-15)21-9-8-20(25-26-21)28-10-12-29(13-11-28)22-17(3)23-18-6-4-5-7-19(18)24-22/h4-9,14H,10-13H2,1-3H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C
Molecular Formula: C22H24N8
Molecular Weight: 400.5 g/mol

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline

CAS No.: 2640822-98-4

Cat. No.: VC11862070

Molecular Formula: C22H24N8

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline - 2640822-98-4

Specification

CAS No. 2640822-98-4
Molecular Formula C22H24N8
Molecular Weight 400.5 g/mol
IUPAC Name 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-methylquinoxaline
Standard InChI InChI=1S/C22H24N8/c1-15-14-16(2)30(27-15)21-9-8-20(25-26-21)28-10-12-29(13-11-28)22-17(3)23-18-6-4-5-7-19(18)24-22/h4-9,14H,10-13H2,1-3H3
Standard InChI Key UWBFYXNKUVKKPX-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C

Introduction

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline is a complex heterocyclic molecule with potential applications in medicinal chemistry. It incorporates multiple functional groups and heterocyclic rings, including a quinoxaline core, a pyridazine ring, and a pyrazole moiety. Such structural features are often associated with diverse biological activities, making this compound a candidate for drug discovery and therapeutic applications.

Structural Features and Chemical Characteristics

The compound comprises:

  • Quinoxaline Core: Known for its role in antimicrobial and anticancer agents.

  • Pyridazine Ring: A six-membered heterocycle with two adjacent nitrogen atoms, contributing to the molecule's electronic properties.

  • Pyrazole Substituent: A five-membered nitrogen-containing ring that enhances pharmacological potential.

  • Piperazine Linkage: Often associated with improved bioavailability and receptor binding.

These structural components suggest that the compound may exhibit significant biological activity due to its ability to interact with various biomolecular targets.

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided data, similar compounds are synthesized through multi-step processes involving:

  • Formation of the Quinoxaline Core: Typically achieved via condensation reactions of o-phenylenediamine with diketones or dicarboxylic acids.

  • Introduction of the Pyridazine Ring: Constructed through cyclization reactions involving hydrazine derivatives.

  • Attachment of the Pyrazole Moiety: Formed by reacting hydrazines with diketones or aldehydes.

  • Final Assembly with Piperazine: Achieved through nucleophilic substitution or coupling reactions.

Potential Applications in Medicinal Chemistry

The compound's structure suggests several possible therapeutic applications:

  • Anticancer Activity: Quinoxaline derivatives are known inhibitors of kinases and other cancer-related enzymes .

  • Antimicrobial Properties: The presence of nitrogen-rich heterocycles often enhances antibacterial and antifungal activity .

  • CNS Activity: Piperazine-containing compounds frequently exhibit central nervous system (CNS) effects, such as anxiolytic or antipsychotic properties.

Analytical Characterization

To confirm the structure and purity of such a compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts corresponding to the unique environments of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: To confirm the three-dimensional arrangement of atoms.

  • Elemental Analysis: To verify the empirical formula.

Biological Evaluation

While no direct biological data is available for this specific compound, similar heterocyclic molecules have been tested for:

  • Enzyme Inhibition: Targeting kinases, phosphodiesterases, or other critical enzymes .

  • Cell Line Studies: Evaluating cytotoxicity against cancer cell lines such as HCT-116 or MCF-7 .

Comparative Analysis

Below is a table summarizing structural features and known activities of related compounds:

Compound ClassKey Structural FeatureKnown Activities
Quinoxaline DerivativesQuinoxaline CoreAnticancer, Antimicrobial
Pyridazine-Based CompoundsPyridazine RingAnti-inflammatory, Antitumor
Pyrazole DerivativesPyrazole SubstituentAntifungal, CNS Modulation
Piperazine-Linkage MoleculesPiperazine BridgeCNS Activity, Improved Drug Solubility

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